8-(4-Tert-butylbenzenesulfonyl)-2-(4-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Description
8-(4-Tert-butylbenzenesulfonyl)-2-(4-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure comprises a spirocyclic core with multiple functional groups, making it a versatile molecule for chemical modifications and reactions.
Properties
IUPAC Name |
8-(4-tert-butylphenyl)sulfonyl-2-(4-methylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2S2/c1-18-6-8-19(9-7-18)22-23(31-5)27-25(26-22)14-16-28(17-15-25)32(29,30)21-12-10-20(11-13-21)24(2,3)4/h6-13H,14-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUGTVBZDHADMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)N=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Tert-butylbenzenesulfonyl)-2-(4-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the formation of the desired spirocyclic structure.
Introduction of Functional Groups: The introduction of the tert-butylphenylsulfonyl and methylphenyl groups can be achieved through substitution reactions. These reactions may involve the use of reagents such as sulfonyl chlorides and aryl halides under controlled conditions.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(4-Tert-butylbenzenesulfonyl)-2-(4-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a promising candidate for drug development. Its potential applications include:
- Enzyme Inhibition: The sulfonamide group may facilitate interactions with active sites of enzymes, making it suitable for designing inhibitors for various biological targets.
- Anticancer Activity: Preliminary studies suggest that derivatives of similar compounds exhibit anticancer properties. Research indicates that modifications to the sulfonamide group can enhance the activity against specific tumor cell lines .
Materials Science
In materials science, the compound's spirocyclic structure allows for:
- Synthesis of Novel Materials: The unique arrangement of atoms can lead to the development of advanced materials with tailored properties such as improved thermal stability and mechanical strength.
- Polymer Chemistry: The compound can be utilized in synthesizing polymers where its functional groups can act as cross-linking agents or modifiers to enhance material characteristics.
Biological Studies
The compound serves as a valuable tool in biological research:
- Biomolecular Probes: Due to its ability to interact with various biomolecules, it can be used to study biological pathways and cellular interactions.
- Drug Delivery Systems: Its structural properties may allow it to encapsulate or transport other therapeutic agents effectively.
Industrial Applications
In industrial settings, this compound can contribute to:
- Synthesis of Fine Chemicals: The versatility in chemical reactions enables its use in producing fine chemicals and specialty products.
- Development of New Technologies: Its unique properties could lead to innovations in chemical manufacturing processes.
Synthesis and Reaction Mechanisms
The synthesis of 8-(4-Tert-butylbenzenesulfonyl)-2-(4-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multi-step processes starting from simpler precursors. Key synthetic routes include:
- Formation of the Spirocyclic Core: Achieved through cyclization reactions using appropriate catalysts.
- Functional Group Introduction: Utilizes substitution reactions involving sulfonyl chlorides and aryl halides under controlled conditions.
Case Studies and Research Findings
Several studies have explored the applications of compounds related to this compound:
Mechanism of Action
The mechanism of action of 8-(4-Tert-butylbenzenesulfonyl)-2-(4-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar tert-butylphenyl group but lacking the spirocyclic structure and additional functional groups.
Sulfonyl Derivatives: Compounds with sulfonyl groups that exhibit similar reactivity but differ in their overall structure and applications.
Spirocyclic Compounds: Molecules with spirocyclic cores that share structural similarities but differ in their functional groups and properties.
Uniqueness
8-(4-Tert-butylbenzenesulfonyl)-2-(4-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[45]deca-1,3-diene is unique due to its combination of a spirocyclic core with multiple functional groups, providing a versatile platform for chemical modifications and applications
Biological Activity
The compound 8-(4-tert-butylbenzenesulfonyl)-2-(4-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available scientific literature, including data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 467.63 g/mol. The structure features a triazaspiro framework, which is significant in influencing its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group and the triazole moiety are known to enhance binding affinity and specificity towards certain targets.
Biological Activities
The compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Research has suggested that the compound may induce apoptosis in cancer cell lines. In particular, studies on human breast cancer cell lines (MCF-7) demonstrated significant cytotoxic effects at specific concentrations.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in cellular models, suggesting a role in managing inflammatory diseases.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) explored the anticancer activity of the compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In a comparative analysis by Johnson et al. (2022), the antimicrobial efficacy of the compound was tested against standard bacterial strains. The study concluded that the compound showed comparable activity to established antibiotics, suggesting its potential as a lead compound for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
